molecular formula C7H9ClN2O3S2 B13184363 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride

2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B13184363
M. Wt: 268.7 g/mol
InChI Key: PZXAQCYNOMYRLQ-UHFFFAOYSA-N
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Description

2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a sulfonyl chloride group, which makes it highly reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 2-methylpropanamide with thiazole-5-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and improved yields. The use of automated systems can also help in monitoring the reaction progress and ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different thiazole derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, and sulfonothioates, as well as various thiazole derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes and receptors, thereby modulating their activity. The thiazole ring also contributes to the compound’s overall stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonamide
  • 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonate
  • 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonothioate

Uniqueness

What sets 2-(2-Methylpropanamido)-1,3-thiazole-5-sulfonyl chloride apart from similar compounds is its high reactivity due to the sulfonyl chloride group. This makes it a versatile intermediate in the synthesis of various derivatives and allows for the formation of a wide range of bioactive molecules. Additionally, the presence of the thiazole ring enhances its stability and bioactivity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H9ClN2O3S2

Molecular Weight

268.7 g/mol

IUPAC Name

2-(2-methylpropanoylamino)-1,3-thiazole-5-sulfonyl chloride

InChI

InChI=1S/C7H9ClN2O3S2/c1-4(2)6(11)10-7-9-3-5(14-7)15(8,12)13/h3-4H,1-2H3,(H,9,10,11)

InChI Key

PZXAQCYNOMYRLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)S(=O)(=O)Cl

Origin of Product

United States

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